molecular formula C7H7N3O2S2 B6317743 Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide, 95% CAS No. 489401-93-6

Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide, 95%

Cat. No. B6317743
M. Wt: 229.3 g/mol
InChI Key: USWJVTSPGWITIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide is a chemical compound with the IUPAC name 2,1,3-benzothiadiazole-4-sulfonamide . It has a molecular weight of 215.26 .


Synthesis Analysis

While specific synthesis methods for Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide were not found, research has been conducted on the synthesis of related compounds. For instance, a library of 26 donor-acceptor (D-A) compounds based on the benzo [c] [1,2,5]thiadiazole (BTZ) group has been synthesized . By varying the donor groups while keeping the BTZ acceptor group the same, researchers were able to systematically modify the photocatalyst’s optoelectronic and photophysical properties .


Molecular Structure Analysis

The InChI code for Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide is 1S/C6H5N3O2S2/c7-13(10,11)5-3-1-2-4-6(5)9-12-8-4/h1-3H, (H2,7,10,11) .


Chemical Reactions Analysis

While specific chemical reactions involving Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide were not found, related compounds have been studied. For example, D-A systems based on the BTZ motif have been extensively researched for use in photovoltaics or as fluorescent sensors .

Safety And Hazards

The safety information available indicates that Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide may require handling precautions. The GHS07 pictogram is associated with this compound, and the signal word is "Warning" .

properties

IUPAC Name

N-methyl-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S2/c1-8-14(11,12)6-4-2-3-5-7(6)10-13-9-5/h2-4,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWJVTSPGWITIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC2=NSN=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.